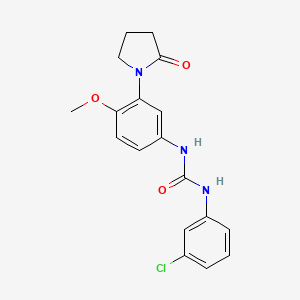

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

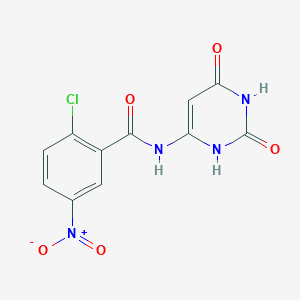

The compound "N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a carboxamide derivative of benzo[b][1,6]naphthyridin-(5H)ones. Carboxamide derivatives have been studied for their potential biological activities, including anti-inflammatory and cytotoxic effects. These compounds are characterized by the presence of a naphthyridine core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific compound mentioned has a fluorobenzyl group and a carbamoylphenyl group attached to the naphthyridine core, which may contribute to its biological activity .

Synthesis Analysis

The synthesis of carboxamide derivatives typically involves the formation of the naphthyridine core followed by the introduction of various substituents. In the case of the related compounds, the synthesis has been extended to include a broad range of 2-substituents, which are crucial for the biological activity of these molecules. The synthesis process often involves multiple steps, including cyclization reactions and the formation of amide bonds. The specific details of the synthesis of the compound are not provided, but it is likely to follow similar synthetic pathways as those described for related compounds .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the naphthyridine core, which can adopt various conformations. The presence of substituents such as the fluorobenzyl and carbamoylphenyl groups can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding. These interactions can stabilize the molecule and affect its reactivity and biological activity. While the exact molecular structure of the compound is not detailed, related compounds have been characterized by techniques such as X-ray crystallography, which provides insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Carboxamide derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The amide bond is a key functional group that can participate in hydrolysis reactions under certain conditions. The presence of a fluorine atom can also influence the reactivity of the compound, as fluorine is an electronegative atom that can affect the electron distribution within the molecule. The specific chemical reactions that the compound "N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" can undergo are not described, but it may be similar to those observed for structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of the substituents. The introduction of a fluorine atom can affect the lipophilicity of the compound, which is an important factor in its biological activity and pharmacokinetics. The carbamoylphenyl group may also contribute to the compound's solubility in various solvents. The specific physical and chemical properties of the compound are not provided, but they are likely to be similar to those of related compounds that have been studied .

Applications De Recherche Scientifique

Cytotoxic Activity

One study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. It found that these compounds retained potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some having IC50 values <10 nM. The research highlighted the broad range of 2-substituents that could be incorporated, demonstrating the compound's versatility in cancer treatment studies (Deady et al., 2005).

Antibacterial Activity

Another area of research involved the synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents. The study synthesized analogues of the title compound and found several to be more active than enoxacin, indicating their promise as potent antibacterial agents. The structure-activity relationships were discussed to understand the molecular basis of their antibacterial potency (Egawa et al., 1984).

Kinase Inhibition for Cancer Therapy

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

Novel Heterocyclic Systems

The compound has also been used in creating novel heterocyclic systems through chemical reactions, such as the Hofmann rearrangement. These studies contribute to the development of new chemical entities with potential pharmaceutical applications (Deady & Devine, 2006).

Anti-Inflammatory and Anticancer Activity

A naphthyridine derivative was identified to possess both in vitro anticancer and anti-inflammatory potential. This dual activity offers a promising avenue for developing compounds with multifunctional therapeutic effects (Madaan et al., 2013).

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O3/c24-17-7-3-14(4-8-17)13-28-21-16(2-1-11-26-21)12-19(23(28)31)22(30)27-18-9-5-15(6-10-18)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFIRMWKTUGUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B3018360.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)